molecular formula C2H2IN B1630358 Iodoacetonitrile CAS No. 624-75-9

Iodoacetonitrile

Cat. No.: B1630358
CAS No.: 624-75-9
M. Wt: 166.95 g/mol
InChI Key: VODKOOOHHCAWFR-UHFFFAOYSA-N
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Description

Iodoacetonitrile is an organic compound with the chemical formula C₂H₂IN . It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an iodine atom and a nitrile group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with iodine in the presence of a base. The reaction typically proceeds as follows:

CH3CN+I2ICH2CN+HI\text{CH}_3\text{CN} + \text{I}_2 \rightarrow \text{ICH}_2\text{CN} + \text{HI} CH3​CN+I2​→ICH2​CN+HI

Industrial Production Methods: In industrial settings, this compound is produced by the iodination of acetonitrile using iodine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Iodoacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: The nitrile group can undergo addition reactions with various reagents.

    Reformatsky and Wittig-type Reactions: It reacts with aldehydes to form different products

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Aldehydes: Used in Reformatsky and Wittig-type reactions.

Major Products:

Scientific Research Applications

Iodoacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodoacetonitrile involves its reactivity with nucleophiles and electrophiles. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-carbon bonds .

Comparison with Similar Compounds

    Acetonitrile (CH₃CN): A simpler nitrile compound without the iodine atom.

    Bromoacetonitrile (CH₂BrCN): Similar structure but with a bromine atom instead of iodine.

    Chloroacetonitrile (CH₂ClCN): Contains a chlorine atom instead of iodine.

Uniqueness: Iodoacetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom makes this compound more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications .

Properties

IUPAC Name

2-iodoacetonitrile
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InChI

InChI=1S/C2H2IN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKOOOHHCAWFR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2IN
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DSSTOX Substance ID

DTXSID8073215
Record name Acetonitrile, iodo-
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Molecular Weight

166.95 g/mol
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Physical Description

Dark amber liquid; [MSDSonline]
Record name Iodoacetonitrile
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CAS No.

624-75-9
Record name Iodoacetonitrile
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Record name Acetonitrile, iodo-
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Record name Iodoacetonitrile
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Record name Iodoacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of iodoacetonitrile?

A1: this compound has a molecular formula of C2H2IN and a molecular weight of 166.94 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have characterized this compound using various spectroscopic techniques. For example, its microwave spectrum and quadrupole coupling have been investigated . Additionally, normal coordinate calculations have been performed using a seventeen-parameter valence force field to understand its vibrational modes .

Q3: How is this compound employed in organic synthesis?

A3: this compound serves as a versatile reagent in organic synthesis. It's commonly used as an alkylating agent, particularly for introducing cyanomethyl groups into molecules. For example, it's been successfully employed in the solid-phase synthesis of peptide C-terminal thioesters , the preparation of epoxysuccinate-based inhibitors of cysteine proteases , and the synthesis of substituted amidoundecanoic acids .

Q4: Can you elaborate on the use of this compound in controlled radical polymerization?

A4: Research indicates that this compound acts as an effective degenerative transfer agent in controlled radical polymerization. Studies have demonstrated its ability to control the polymerization of various monomers like methyl methacrylate, methyl acrylate, ethyl acrylate, vinyl acetate, and styrene, leading to polymers with controlled molecular weight and narrow molecular distribution . This control stems from the recirculating activation, fracture, and reformation of the carbon-iodo bond during polymerization.

Q5: How does this compound contribute to cyanomethylation reactions?

A5: this compound plays a crucial role in cyanomethylation reactions. It can be generated in situ from the iodination-decarboxylation of cyanoacetic acid and subsequently used for the cyanomethylation of amines and carboxylic acids, affording α-aminonitriles and cyanomethyl esters, respectively . This approach offers advantages like simple manipulation, inexpensive reagents, and a broad substrate scope.

Q6: Have any QSAR models been developed for this compound and related compounds?

A6: Yes, research has explored the quantitative structure-activity relationship (QSAR) of this compound and other haloacetonitriles, particularly in the context of their toxicity. Optimized QSAR models have been developed to predict cytotoxicity and genotoxicity based on their physicochemical parameters and toxicity metrics . These models are valuable for predicting the potential hazards of novel haloacetonitriles before conducting extensive biological evaluations.

Q7: What is known about the toxicity of this compound?

A7: this compound exhibits significant toxicity, particularly concerning its genotoxic properties. Studies have shown that this compound can induce DNA damage in mammalian cells . Furthermore, it can disrupt the normal cell cycle, leading to the accumulation of cells with abnormally high DNA content (hyperploidy) . This disruption can potentially contribute to adverse health outcomes, highlighting the importance of understanding and minimizing human exposure to this disinfection byproduct.

Q8: Is this compound found in drinking water, and if so, how does it form?

A8: Yes, this compound has been identified as an iodinated disinfection byproduct (I-DBP) in drinking water. While its formation is not as well-studied as some other DBPs, research suggests that it can form during chloramine disinfection of water containing iodide and organic matter . Interestingly, a recent study found that cooking pasta with iodized table salt in chloraminated tap water can also lead to the formation of this compound and other I-THMs .

Q9: What analytical methods are used to detect and quantify this compound?

A9: The analysis of this compound often involves gas chromatography coupled with mass spectrometry (GC-MS) techniques. Specifically, GC-MS/MS methods have been developed and optimized for the sensitive and reproducible measurement of this compound and other I-DBPs in complex matrices like cooked pasta and water .

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